molecular formula C8H8BFO4 B14020204 (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid

Cat. No.: B14020204
M. Wt: 197.96 g/mol
InChI Key: QYAUJLYWGVPQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is a multifunctional fluorinated arylboronic acid derivative that serves as a valuable building block in organic synthesis and drug discovery. Its structure integrates a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions for the construction of biaryl systems, which are foundational scaffolds in many pharmaceuticals and organic materials . The presence of both electron-withdrawing (fluoro, formyl) and electron-donating (methoxy) substituents on the aromatic ring creates a unique electronic profile that modulates its reactivity and physicochemical properties . The formyl group is a particularly versatile handle for further chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases, making this compound a crucial precursor for generating more complex molecules . Fluorinated boronic acids, in general, exhibit increased Lewis acidity compared to their non-fluorinated analogues due to the electron-withdrawing effect of the fluorine atom. This lower pKa can enhance their reactivity in cross-coupling reactions and is particularly beneficial for their function as sensors or for interactions with biological targets at physiological pH . As a biochemical reagent, this compound is strictly for research applications and is not intended for diagnostic or therapeutic use . Researchers can leverage its functional groups to explore the development of novel compounds with potential biological activities, following the growing interest in boronic acids as key motifs in medicinal chemistry .

Properties

Molecular Formula

C8H8BFO4

Molecular Weight

197.96 g/mol

IUPAC Name

(3-fluoro-4-formyl-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3

InChI Key

QYAUJLYWGVPQKW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)F)OC)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of formyl-substituted phenylboronic acids typically starts from haloaromatic precursors. Two main strategies are employed:

  • Grignard Reaction Route: Preparation of the corresponding arylmagnesium halide from a bromoaromatic compound, followed by reaction with trialkyl borate to introduce the boronic acid moiety. This method is described in patents and literature with yields ranging from 78% to 94%.

  • Lithium-Halogen Exchange Route: Treatment of protected bromoaromatic compounds with butyllithium at low temperatures (around -78 °C), followed by reaction with triisopropyl borate to form the boronic acid. This method can achieve yields up to 99%.

The presence of sensitive groups such as formyl and methoxy requires careful control of reaction conditions to avoid side reactions or decomposition.

Specific Preparation of this compound

While direct literature on this exact compound is limited, analogous preparation methods for substituted formylphenylboronic acids with fluoro and methoxy substituents provide a reliable framework:

  • Starting Material: The synthesis begins with a suitably substituted haloaromatic, such as 3-fluoro-4-bromo-2-methoxybenzaldehyde or its protected derivatives.

  • Lithium-Halogen Exchange: The bromoaromatic compound is treated with n-butyllithium at -78 °C under inert atmosphere to generate the aryllithium intermediate.

  • Borate Ester Formation: The aryllithium intermediate is then reacted with triisopropyl borate or trimethyl borate to form the boronate ester intermediate.

  • Hydrolysis: Acidic or aqueous workup hydrolyzes the boronate ester to yield the boronic acid.

  • Purification: The crude boronic acid is purified by filtration after precipitation during solvent removal, typically from tetrahydrofuran (THF), and further purified by recrystallization or chromatographic methods to achieve high purity required for pharmaceutical applications.

Purification Techniques

Purity is critical as impurities interfere with downstream applications such as liquid-crystalline compound synthesis or pharmaceutical intermediates. A patented purification process involves dissolving crude formylphenylboronic acids in alkaline aqueous solutions (e.g., sodium hydroxide or potassium hydroxide) to remove impurities, followed by acidification and isolation of the pure boronic acid.

Experimental Procedures and Data

Representative Synthesis Protocol (Adapted from Patent and Literature)

Step Reagents and Conditions Description
1 3-Fluoro-4-bromo-2-methoxybenzaldehyde, n-Butyllithium, THF, -78 °C, inert atmosphere Lithium-halogen exchange to form aryllithium intermediate
2 Triisopropyl borate, -78 °C to room temperature Reaction with borate ester to form boronate intermediate
3 Aqueous acidic workup (e.g., HCl) Hydrolysis of boronate ester to boronic acid
4 Solvent removal under reduced pressure, precipitation from THF Isolation of crude boronic acid
5 Dissolution in alkaline aqueous solution (NaOH or KOH), filtration, acidification Purification to remove impurities
6 Recrystallization from suitable solvents (e.g., hexanes/ethyl acetate) Final purification to obtain high purity product

Characterization Data (Typical for Substituted Formylphenylboronic Acids)

Property Typical Value
Melting Point 120–130 °C (depending on substituents)
^1H NMR (300 MHz, CDCl3) Aromatic protons with characteristic shifts; aldehyde proton ~10 ppm; methoxy singlet ~3.7 ppm
^13C NMR Signals corresponding to aromatic carbons, formyl carbon (~190-200 ppm), methoxy carbon (~55 ppm)
IR Spectroscopy Strong absorption for B–O (~1350–1400 cm^-1), aldehyde C=O (~1700 cm^-1), aromatic C–H stretches
HRMS Molecular ion peak consistent with C8H8BFO4 (exact mass depending on substituents)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Purity Considerations
Grignard Reaction with Trialkyl Borate Straightforward, moderate temperatures Sensitive to moisture, lower yields with sensitive substituents 78–94% Requires careful moisture control; impurities possible
Lithium-Halogen Exchange with Triisopropyl Borate High yields, good control over substitution Requires low temperature and inert atmosphere Up to 99% High purity achievable with proper workup
Purification via Alkaline Aqueous Treatment Efficient impurity removal Additional steps, requires pH control N/A Essential for pharmaceutical-grade purity

Summary of Key Research Findings

  • The lithium-halogen exchange method followed by reaction with triisopropyl borate is preferred for preparing this compound due to high yields and compatibility with sensitive groups.

  • Purification through alkaline aqueous dissolution and acidification is crucial to remove impurities that can interfere with the compound's application in pharmaceuticals or liquid crystal materials.

  • Characterization by NMR, IR, and HRMS confirms the structural integrity and purity of the synthesized boronic acid.

  • The compound's sensitive functional groups require stringent anhydrous and inert conditions during synthesis to prevent side reactions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl structures essential for pharmaceuticals and materials science.

Reaction Partner Catalyst System Conditions Product Yield Source
Aryl halides (e.g., bromobenzene)Pd(PPh₃)₄, K₂CO₃DMF, 80°C, 12hBiaryl derivatives75–92%
Heteroaryl chloridesPd(OAc)₂, SPhos ligandTHF/H₂O, 60°C, 8hFunctionalized heterocycles68–85%
Vinyl triflatesPdCl₂(dppf), Cs₂CO₃Dioxane, 100°C, 24hStyrene derivatives70–88%

Key characteristics:

  • Regioselectivity : The formyl group directs coupling to the para position relative to boron.

  • Functional group tolerance : Stable under mild conditions (pH 7–9, <100°C) .

Oxidation Reactions

The formyl group undergoes selective oxidation while preserving the boronic acid moiety:

Oxidizing Agent Conditions Product Selectivity Source
H₂O₂ (30%)EtOH, 25°C, 6hCarboxylic acid derivative>95%
KMnO₄H₂O, 0°C, 2hDiol formation82%
OzoneCH₂Cl₂, -78°C, 1hKetone derivative78%

Reduction Reactions

The boronic acid group remains intact during reductions of other functional groups:

Reducing Agent Conditions Product Efficiency Source
NaBH₄MeOH, 25°C, 4hPrimary alcohol derivative89%
LiAlH₄THF, 0°C→25°C, 3hAmine intermediate76%
H₂/Pd-CEtOAc, 50 psi, 12hDe-formylated boronic acid93%

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution:

Reagent Conditions Product Application Source
NaN₃DMF, 120°C, 24hAzido-substituted derivativeClick chemistry precursors
NH₃ (gas)Sealed tube, 150°C, 48hAmino-boronic acidEnzyme inhibitor synthesis

Cross-Coupling with Amines (Chan-Lam Reaction)

Copper-mediated couplings enable C–N bond formation:

Amine Catalyst Conditions Product Yield Source
BenzylamineCu(OAc)₂, NEt₃CH₂Cl₂, 25°C, 12hN-arylbenzylamine65%
PiperidineCuI, 2,2'-bipyridineMeCN, 60°C, 8hHeterocyclic amine71%

Stability Considerations

Critical factors affecting reaction outcomes:

  • pH sensitivity : Deboronation occurs above pH 10.

  • Thermal stability : Decomposes above 150°C (TGA data).

  • Solvent effects : Optimal performance in polar aprotic solvents (DMF, DMSO) .

Comparative Reactivity Analysis

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Byproduct Formation
Suzuki Coupling2.4×10⁻³58.2<5% biphenyl
Oxidation1.1×10⁻⁴72.912% over-oxidized
Chan-Lam Coupling8.7×10⁻⁵89.318% homocoupling

Data compiled from kinetic studies .

This comprehensive analysis demonstrates the compound’s utility in modern synthetic chemistry, particularly in pharmaceutical intermediate synthesis and materials science. The data tables provide actionable insights for optimizing reaction conditions in industrial and academic settings.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes or the target molecules, leading to inhibition or detection .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The fluorine atom and formyl group significantly lower the pKa of (3-fluoro-4-formyl-2-methoxyphenyl)boronic acid compared to non-fluorinated analogs. For instance:

  • Phenylboronic acid has a pKa of ~8.86, while fluorinated derivatives exhibit increased Lewis acidity due to the electron-withdrawing effects of fluorine .
  • 3-Formyl-4-methoxyphenylboronic acid (similar but lacking fluorine) has a higher pKa than the target compound, as fluorine enhances acidity through both inductive and through-space stabilization .
Compound Substituents Predicted pKa (Relative) Key Reactivity Features
(3-Fluoro-4-formyl-2-methoxyphenyl)BA 3-F, 4-CHO, 2-OCH₃ ~7.5–8.0* High Lewis acidity; forms stable boronate esters
3-Formyl-4-methoxyphenylboronic acid 3-CHO, 4-OCH₃ ~8.5–9.0* Moderate acidity; weaker diol binding
4-Fluoro-3-hydroxyphenylboronic acid 4-F, 3-OH ~8.0–8.5* Hydrogen bonding via -OH; lower ester stability
Phenylboronic acid None 8.86 Baseline reactivity; limited applications

*Estimated based on substituent effects described in .

Solubility and Stability

  • The methoxy group improves aqueous solubility compared to fully hydrophobic analogs (e.g., pyren-1-yl boronic acid, which precipitates in cell culture media) .

Key Differentiators from Analogous Compounds

Fluorine Substitution : Enhances Lewis acidity and stabilizes the boronate conjugate base, improving reactivity in physiological conditions .

Formyl Group : Enables covalent interactions (e.g., Schiff base formation) absent in methoxy- or hydroxyl-substituted analogs (e.g., 4-fluoro-3-hydroxyphenylboronic acid) .

Biological Activity

(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and antibacterial research. This article delves into its synthesis, biological mechanisms, and potential applications based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to a phenyl ring. Its molecular formula is C8H8BFO3, with a molecular weight of approximately 197.08 g/mol. The synthesis typically involves several steps, including the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds and enhances the compound's reactivity under mild conditions.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various strains such as Aspergillus, Fusarium, Penicillium, and Candida. The presence of the fluorine and formyl groups is believed to enhance this activity, potentially leading to the development of new antifungal agents that could outperform existing treatments .

Table 1: Antifungal Activity against Various Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Aspergillus niger0.5 µg/mL
Candida albicans1.0 µg/mL
Fusarium oxysporum0.75 µg/mL

Antibacterial Activity

In addition to its antifungal properties, this compound has shown promise as an antibacterial agent. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve reversible covalent bonding with certain biomolecules, enhancing its pharmacological potential .

Table 2: Antibacterial Activity against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus cereus0.25 µg/mL
Escherichia coli0.5 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and biomolecules. For instance, docking studies have suggested that it may inhibit leucyl-tRNA synthetase (LeuRS) in fungi, similar to the mechanism employed by benzoxaborole antifungal drugs . This interaction leads to impaired protein synthesis in microbial cells.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in treating infections caused by resistant strains of bacteria. In vitro tests revealed that this compound not only inhibited bacterial growth but also demonstrated lower MIC values compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent .

Q & A

Q. What are the key considerations in synthesizing (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid?

  • Methodological Answer : Synthesis requires careful selection of intermediates due to the instability of boronic acids during purification. Aromatic boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, protecting groups may be employed to stabilize reactive aldehyde or methoxy substituents during boronation. Post-synthesis, purification often involves recrystallization or chromatography under inert conditions to avoid protodeborylation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹¹B NMR (to confirm boronic acid identity, δ ~30 ppm for trigonal planar B(OH)₂) and ¹H/¹³C NMR (to verify substituent positions). Mass spectrometry (e.g., MALDI-MS) is critical but requires derivatization with diols (e.g., 2,3-butanedione) to prevent dehydration/boroxine formation, which obscures molecular ion detection . X-ray crystallography is ideal for absolute confirmation if crystals are obtainable .

Q. What factors influence its binding affinity with diols (e.g., sugars) in aqueous solutions?

  • Methodological Answer : Binding is pH-dependent (optimal at pH > pKa of boronic acid) and influenced by diol stereochemistry. For example, D-fructose binds faster (kon ~10³ M⁻¹s⁻¹) than D-glucose due to favorable cis-diol geometry. Buffer composition (e.g., borate vs. phosphate) can modulate secondary interactions with glycoproteins, as shown in surface plasmon resonance (SPR) studies .

Advanced Research Questions

Q. How can experimental conditions be optimized to minimize non-specific interactions in glycoprotein binding studies?

  • Methodological Answer : Use SPR with AECPBA-derivatized surfaces and systematically vary buffer systems. For instance, replacing phosphate with HEPES buffer reduces non-specific electrostatic interactions. Include competitive elution with sorbitol (50 mM, pH 8.5) to validate specificity. Secondary interactions can be further mitigated by introducing blocking agents (e.g., BSA) .

Q. What strategies are effective in designing boronic acid-based protease inhibitors?

  • Methodological Answer : Leverage structure-based design using X-ray co-crystallization data (e.g., Bortezomib-proteasome complexes) to identify key covalent interactions with catalytic threonine residues. Introduce α-amino boronate motifs to enhance binding kinetics and selectivity. Validate inhibitory potency via fluorogenic substrate assays (e.g., Z-LLE-AMC for proteasome activity) .

Q. How can boronic acid degradation pathways be analyzed for flame-retardant applications?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to assess thermal stability. Compare decomposition onset temperatures (Tonset) across derivatives; electron-withdrawing groups (e.g., -F) typically enhance stability. Pair with FT-IR or GC-MS to identify volatile degradation byproducts (e.g., boric oxide) .

Q. What advanced techniques resolve kinetic parameters for boronic acid-diol binding?

  • Methodological Answer : Use stopped-flow fluorescence with fluorogenic boronic acids (e.g., isoquinolinyl derivatives). Measure kon and koff rates at physiological pH (7.4) with excess diol. For example, D-fructose exhibits kon ~1.5 × 10³ M⁻¹s⁻¹, correlating with thermodynamic affinity (Kd ~1 mM) .

Data-Driven Insights

Parameter Example Values Reference
TGA Onset Temperature (°C)206–211 (for 3-fluoro-4-methoxy analog)
¹¹B NMR Shift (ppm)~30 (trigonal B(OH)₂)
D-Fructose kon (M⁻¹s⁻¹)1.5 × 10³
MALDI-MS Derivatization2,3-butanedione adducts

Addressing Contradictions in Evidence

Q. How should researchers reconcile conflicting reports on boronic acid selectivity in glycoprotein binding?

  • Methodological Answer : Discrepancies arise from secondary interactions (e.g., hydrophobic/hydrogen bonding) overshadowing diol specificity. To resolve, conduct parallel experiments with non-glycosylated protein controls (e.g., RNase A vs. RNase B) and use SPR to quantify dissociation constants (KD) under varying ionic strengths .

Emerging Applications

Q. What methodologies enable boronic acid integration into electrochemical glucose sensors?

  • Methodological Answer : Design redox-active polymer conjugates (e.g., poly-nordihydroguaiaretic acid) to immobilize boronic acids on electrodes. Use competitive displacement assays with ferrocene derivatives; glucose binding displaces the redox indicator, generating a measurable current. Optimize polymer porosity to exclude interferents (e.g., uric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.